

Application Note: Quantitative Analysis of Hexanoylglycine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Hexanoylglycine-d2

Cat. No.: B12432163

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of Hexanoylglycine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for clinical research, particularly in the study of inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

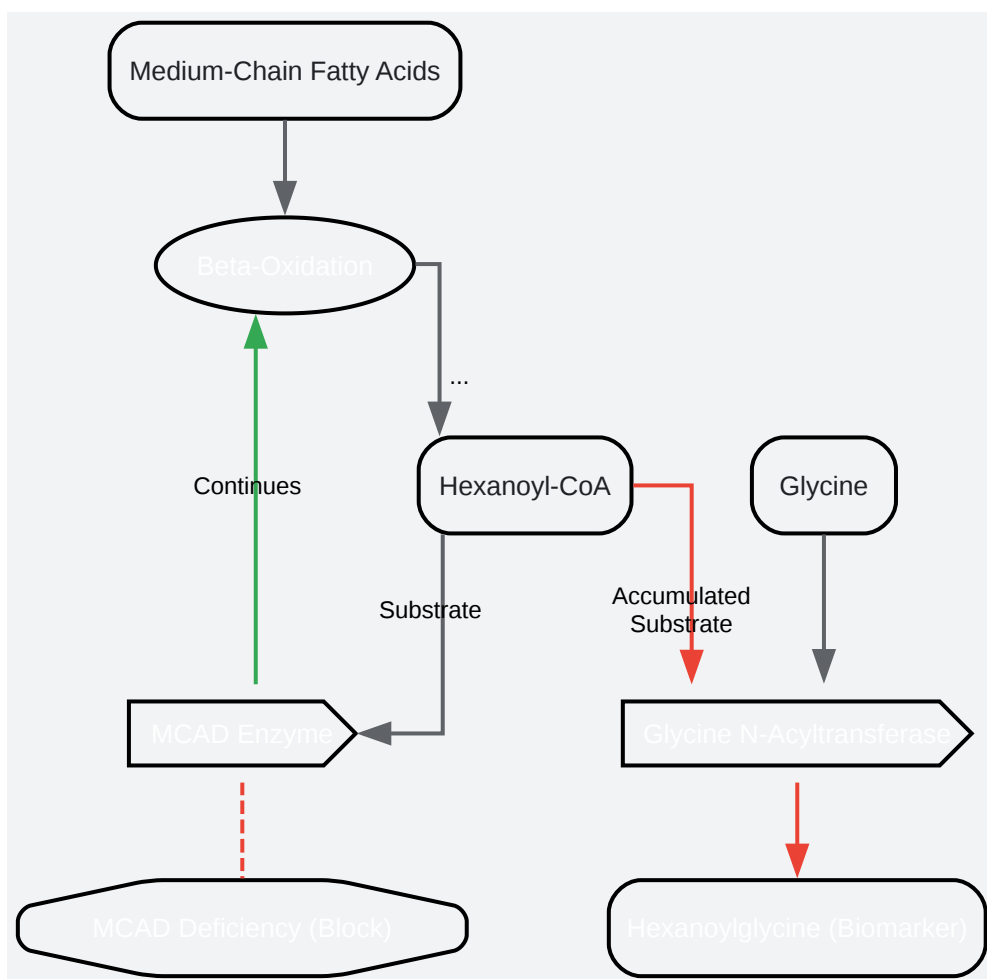
Introduction

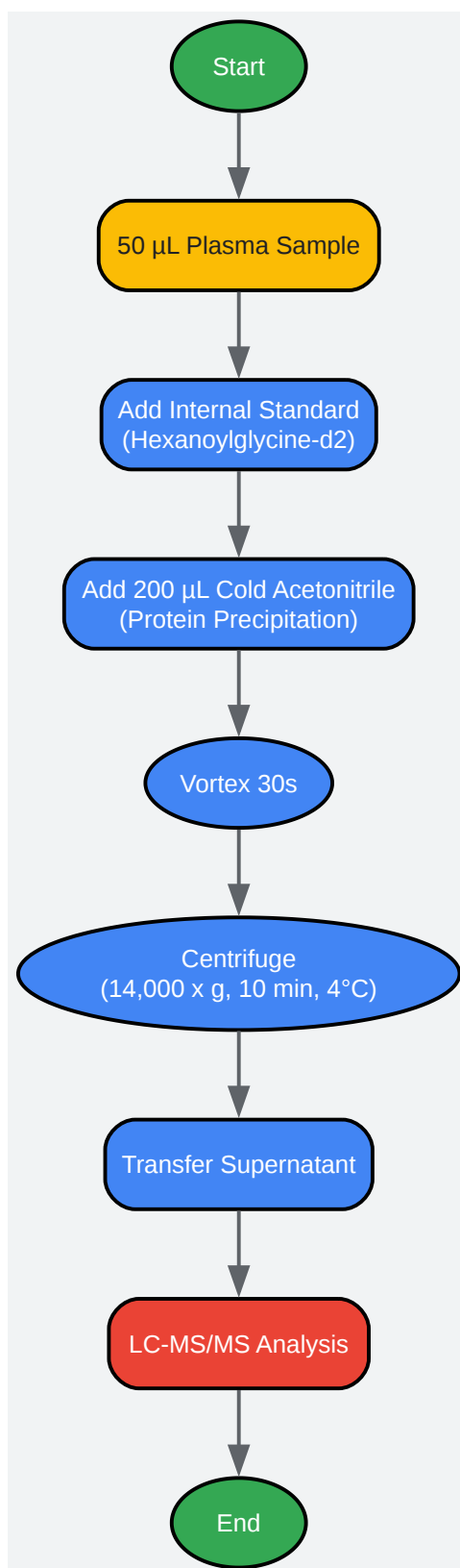
Hexanoylglycine is an acylglycine that serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid metabolism. [1][2] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA. This intermediate is subsequently conjugated with glycine to form Hexanoylglycine, which is then released into circulation. The quantitative analysis of Hexanoylglycine in plasma provides a specific and reliable diagnostic marker for this condition. [1][2] This application note details a robust LC-MS/MS method for the accurate quantification of Hexanoylglycine in human plasma, employing a straightforward protein precipitation-based sample preparation protocol.

Biochemical Pathway

In healthy individuals, fatty acids are broken down through beta-oxidation in the mitochondria to produce acetyl-CoA for energy production. MCAD is a key enzyme in this process, responsible

for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12). In MCAD deficiency, this step is blocked, leading to an accumulation of upstream metabolites, including hexanoyl-CoA. To mitigate the toxicity of this buildup, the body utilizes a detoxification pathway where hexanoyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form Hexanoylglycine.





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References

- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
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